molecular formula C17H19N3O3S B2546314 N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396861-14-5

N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2546314
CAS No.: 1396861-14-5
M. Wt: 345.42
InChI Key: POIPPITUTCAOFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core fused with a carboxamide moiety.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-14-5-3-2-4-12(14)6-8-18-16(22)13-10-20-15(21)7-9-19-17(20)24-11-13/h2-5,7,9,13H,6,8,10-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIPPITUTCAOFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN3C(=O)C=CN=C3SC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a synthetic compound that exhibits potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine and thiazine framework. Its molecular formula is C15H16N4O2SC_{15}H_{16}N_4O_2S, with a molecular weight of approximately 320.38 g/mol. The presence of the methoxy group and the carboxamide moiety contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound possesses various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation.
  • Antimicrobial Properties : Exhibits activity against both gram-positive and gram-negative bacteria.
  • Enzyme Inhibition : Potentially acts as an inhibitor of key enzymes involved in cancer metabolism.

Anticancer Activity

Several studies have assessed the anticancer potential of this compound. A notable study demonstrated its efficacy in inhibiting cell proliferation in various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro tests showed that this compound exhibited significant cytotoxicity against the MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. The IC50 values were reported as follows:

Cell LineIC50 (µM)
MCF-75.0
HCT-1164.5
HepG26.0

These results indicate that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against several bacterial strains. It demonstrated significant inhibition zones in agar diffusion assays.

Case Study: Antimicrobial Testing

The compound was tested against Staphylococcus aureus and Escherichia coli. The results are summarized below:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

These findings suggest that the compound possesses broad-spectrum antimicrobial properties.

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of Thymidylate Synthase : Similar compounds have been shown to inhibit thymidylate synthase (TS), a crucial enzyme in DNA synthesis.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Its antimicrobial action could be attributed to interference with bacterial cell wall integrity.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption characteristics for this compound. Its lipophilicity and molecular weight indicate potential for good bioavailability. However, toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Scientific Research Applications

Antimicrobial Activity

Compounds with a thiazine structure have been studied for their antimicrobial properties. Research indicates that derivatives of thiazolo[3,2-b]-1,2,4-triazines exhibit broad-spectrum antibacterial activity. For instance, certain derivatives demonstrated effective inhibition against Mycobacterium smegmatis and other pathogenic bacteria, suggesting that N-(2-methoxyphenethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide could possess similar properties due to structural similarities .

Anticancer Activity

The compound's structure allows it to interact with biological targets involved in cancer progression. Recent studies have shown that thiazine derivatives can exhibit significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and CNE2 (nasopharyngeal carcinoma). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Properties

Thiazole and thiazine derivatives have also been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential application for this compound in treating inflammatory diseases .

Synthesis of Novel Derivatives

The synthesis of this compound can serve as a precursor for developing novel compounds with enhanced biological activities. The multi-step synthesis process often involves cyclization reactions that yield various substituted derivatives with tailored properties for specific applications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of thiazine-based compounds. By modifying different functional groups on the thiazine ring or the side chains attached to it, researchers can enhance desired pharmacological properties while minimizing toxicity .

Case Studies

StudyFocusFindings
Study 1Antibacterial ActivityDemonstrated significant activity against Mycobacterium smegmatis with MIC values supporting its potential as an antibacterial agent .
Study 2Anticancer ActivityEvaluated cytotoxic effects on MCF-7 and CNE2 cell lines; compounds exhibited promising antiproliferative effects .
Study 3Anti-inflammatory EffectsShowed inhibition of pro-inflammatory markers in vitro; suggests potential for treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimido[2,1-b][1,3]thiazine Derivatives

N-Benzyl-N-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide
  • Structural Differences: The benzyl-methyl substitution on the nitrogen contrasts with the 2-methoxyphenethyl group in the target compound.
  • Synthesis : Similar synthetic routes likely apply, involving condensation of thiazine precursors with carboxamide derivatives .
  • Properties : Higher lipophilicity compared to the target compound due to the absence of a polar methoxy group.
BG14283 (N-[2-(4-fluorophenoxy)ethyl]-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide)
  • Structural Differences: A 4-fluorophenoxyethyl group replaces the 2-methoxyphenethyl moiety. The fluorine atom introduces electronegativity, enhancing metabolic stability .
  • Molecular Weight : 349.38 g/mol (vs. ~375 g/mol for the target compound, estimated).
  • Activity : Fluorine substitution may improve blood-brain barrier penetration compared to methoxy groups .
6-Oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxylic Acid Hydrochloride
  • Structural Differences : Lacks the N-(2-methoxyphenethyl) group, resulting in a simpler carboxamide structure. The hydrochloride salt enhances aqueous solubility .
  • Molecular Formula : C₈H₉ClN₂O₃S (248.68 g/mol).
  • Applications : Likely used as an intermediate for further derivatization due to its reactive carboxylic acid group .

Table 1: Key Pyrimido[2,1-b][1,3]thiazine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Feature
Target Compound N-(2-methoxyphenethyl) C₁₉H₂₁N₃O₃S (est.) ~375 (est.) Enhanced solubility via methoxy
N-Benzyl-N-methyl analog N-Benzyl-N-methyl C₁₆H₁₈N₃O₂S (est.) ~324 (est.) Higher lipophilicity
BG14283 N-[2-(4-fluorophenoxy)ethyl] C₁₆H₁₆FN₃O₃S 349.38 Improved metabolic stability
Hydrochloride derivative None (carboxylic acid salt) C₈H₉ClN₂O₃S 248.68 High aqueous solubility

Pyrimido[2,1-b][1,3]oxazine Analogs

2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile
  • Structural Differences : Oxazine core replaces thiazine, and a methylthio group and chlorophenyl substituent are present. The oxazine ring may confer distinct conformational flexibility .
  • Synthesis : Prepared via condensation of chalcone derivatives with oxazin-2-amine precursors, followed by column chromatography .

Thiazolo[3,2-a]pyrimidine Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Structural Differences : Thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene group. The flattened boat conformation of the pyrimidine ring and intermolecular hydrogen bonding (C–H···O) influence crystallinity and stability .
  • Synthesis : Refluxing thioxo-pyrimidine derivatives with chloroacetic acid and aldehydes in acetic acid/acetic anhydride .
  • Properties: Crystalline structure (monoclinic, P21/n) and high melting point (427–428 K) suggest thermal stability .

Pharmacologically Active Heterocycles

SRT1720 (N-{2-[3-(piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide)
  • Structural Differences: Imidazothiazole-quinoxaline hybrid with a piperazine group. Despite differing core, the carboxamide moiety and nitrogen-rich structure parallel the target compound .
  • Activity: Known SIRT1 activator; highlights the role of carboxamide groups in enzyme targeting .
5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide (AZ331)
  • Structural Differences : Dihydropyridine core with furyl and methoxyphenyl groups. Shared methoxyphenyl motif may influence solubility and receptor binding .
  • Activity : Dihydropyridines are classically associated with calcium channel modulation, suggesting divergent targets compared to thiazine derivatives .

Key Findings and Implications

  • Substituent Effects: Methoxy and fluorophenoxy groups enhance solubility and metabolic stability, whereas benzyl or chlorophenyl groups increase lipophilicity .
  • Core Heterocycle : Thiazine and oxazine cores exhibit distinct conformational behaviors, impacting protein binding and crystallinity .
  • Synthetic Accessibility : Carboxamide derivatives are typically synthesized via condensation reactions, with purification relying on chromatography or recrystallization .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this compound?

The synthesis of structurally related pyrimido-thiazine derivatives typically involves multi-step reactions. For example, refluxing a mixture of substituted pyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester) with reagents like chloroacetic acid and sodium acetate in a solvent system of glacial acetic acid and acetic anhydride is a common approach. Post-reaction purification via recrystallization (e.g., ethyl acetate/ethanol) yields crystalline products suitable for structural analysis .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of X-ray crystallography and spectroscopic methods. Single-crystal X-ray diffraction can resolve conformational details, such as puckering of the pyrimidine ring (e.g., flattened boat conformation with deviations of ~0.224 Å from the mean plane) and dihedral angles between fused rings (e.g., 80.94° between thiazolopyrimidine and benzene rings). Complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate functional groups and substituent positioning .

Q. What analytical techniques are critical for assessing purity and stability?

High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard for purity assessment. Melting point determination (e.g., 427–428 K in related compounds) and elemental analysis further ensure batch consistency. Stability studies may involve monitoring degradation under varying pH or temperature conditions using UV-Vis spectroscopy .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Discrepancies in NMR chemical shifts or unexpected crystallographic parameters (e.g., bond lengths) may arise from conformational flexibility or solvent interactions. Cross-validation using multiple techniques (e.g., 2D NMR, X-ray refinement with riding H-atom models) is critical. For example, bifurcated C–H···O hydrogen bonds observed in crystal packing can explain anomalous NMR shifts .

Q. How can computational modeling predict the compound’s reactivity or pharmacophore interactions?

Density functional theory (DFT) calculations can map electron density distributions to identify nucleophilic/electrophilic sites. Molecular docking studies, guided by crystallographic data (e.g., dihedral angles), may predict binding affinities to biological targets. For instance, the methoxyphenethyl group’s orientation could influence steric interactions in enzyme active sites .

Q. What are the challenges in synthesizing the tetrahydropyrimido-thiazine core, and how are they addressed?

Key challenges include controlling regioselectivity during cyclization and minimizing by-products. Optimized protocols for related thiadiazolo-pyrimidines involve iodine-mediated cyclization in DMF with triethylamine, achieving yields >75%. Reaction monitoring via TLC and intermediate isolation (e.g., hydrazinecarboxamide precursors) improves reproducibility .

Q. How do crystal packing interactions influence physicochemical properties?

Hydrogen-bonding networks (e.g., C–H···O chains along the c-axis) impact solubility and thermal stability. For example, tight packing in ethyl acetate-recrystallized derivatives correlates with higher melting points (>420 K). Solvent choice during crystallization can modulate these interactions for tailored material properties .

Q. What experimental design principles apply to structure-activity relationship (SAR) studies?

SAR frameworks should integrate synthetic accessibility with theoretical guidance. For methoxyphenethyl-substituted analogs, systematic variation of substituents (e.g., halogenation at the phenyl ring) paired with in vitro bioassays (e.g., antimicrobial or enzyme inhibition) can isolate critical pharmacophoric features. Statistical tools like principal component analysis (PCA) may correlate structural descriptors with activity .

Methodological Notes

  • Synthesis Optimization : Adjust reflux duration (8–12 hours) and solvent ratios (e.g., ethyl acetate:ethanol at 3:2) to balance yield and purity .
  • Crystallography Refinement : Use riding H-atom models with Uiso(H) = 1.2–1.5Ueq(C) for accurate electron density maps .
  • Data Interpretation : Address NMR splitting patterns by considering dynamic puckering of the tetrahydropyrimidine ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.